2-Propenal,3-(2-benzothiazolyl)-(9CI)
Description
2-Propenal,3-(2-benzothiazolyl)-(9CI) (CAS: 190834-38-9) is an α,β-unsaturated aldehyde derivative featuring a benzothiazole substituent at the β-position. Its molecular formula is C₁₀H₇NOS, with a molecular weight of 189.23 g/mol . The compound’s structure combines a reactive propenal (acrolein) backbone with a benzothiazole heterocycle, a motif known for its electron-withdrawing properties and applications in fluorescent dyes and pharmaceuticals. The InChI string (1S/C10H7NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-7H) highlights its conjugated system, which likely contributes to its chemical reactivity and optical characteristics .
Properties
CAS No. |
190834-38-9 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.232 |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)prop-2-enal |
InChI |
InChI=1S/C10H7NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-7H |
InChI Key |
AALNILXFCFRQMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC=O |
Synonyms |
2-Propenal,3-(2-benzothiazolyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin (Coumarin 6)
- Molecular Formula : C₁₉H₁₇N₂O₂S
- Key Features : Combines benzothiazole with a coumarin fluorophore.
- Applications : Widely used as a fluorescent dye (λex/λem ~ 460/505 nm) in biological imaging due to its high quantum yield .
- Comparison : The coumarin moiety enhances fluorescence intensity compared to 2-Propenal,3-(2-benzothiazolyl)-(9CI), which lacks an extended π-system. However, the propenal group in the latter may confer greater reactivity in conjugation-based reactions .
(b) BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide)
- Molecular Formula : C₁₈H₁₁N₂O₄S
- Key Features : Contains a benzothiazole-linked coumarin core with an acetamide side chain.
- Applications : Used at 1 mM concentrations in neuropathological staining, suggesting strong tissue penetration and binding affinity .
- Comparison : The acetamide group in BC15 improves solubility in polar solvents, whereas 2-Propenal,3-(2-benzothiazolyl)-(9CI)’s aldehyde group may limit solubility due to hydrogen bonding interactions .
Thiazole/Imidazole-Substituted Propenals
(a) 2-Propenal,3-(4-methyl-2-thiazolyl)- (CAS: 190834-45-8)
(b) 2-Propenal,3-(1H-imidazol-1-yl)-(9CI) (CAS: 21431-75-4)
- Molecular Formula : C₆H₆N₂O
- Key Features : Substitutes benzothiazole with an imidazole ring.
- Stability : Less stable under oxidative conditions compared to benzothiazole derivatives due to imidazole’s susceptibility to oxidation .
Ketone-Based Benzothiazole Derivatives
(a) 2-Propanone,1-(2-benzothiazolyl) (CAS: 36874-53-0)
(b) 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- Molecular Formula: C₁₇H₁₅NOS
- Key Features : Extended aromatic system with a benzyl group.
- Properties : Higher molecular weight (281.37 g/mol) and predicted boiling point (431.8°C) suggest increased thermal stability compared to the target compound .
Data Tables
Table 1. Structural and Functional Comparisons
Table 2. Physicochemical Properties
Research Insights
- Fluorescence Applications : Benzothiazole-coumarin hybrids (e.g., Coumarin 6) outperform 2-Propenal,3-(2-benzothiazolyl)-(9CI) in fluorescence due to extended conjugation, but the latter’s aldehyde group offers unique reactivity for bioconjugation .
- Reactivity Trends : Aldehyde-containing derivatives exhibit higher electrophilicity than ketones, making them preferable for Schiff base formation or Michael additions .
- Stability : Imidazole-substituted propenals are less stable under oxidative conditions, whereas benzothiazole derivatives may offer better compatibility in harsh chemical environments .
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